![molecular formula C₁₇H₂₅NO₁₀S B1140212 3-[(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranosyl)thio]propanoic acid CAS No. 936026-72-1](/img/structure/B1140212.png)
3-[(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranosyl)thio]propanoic acid
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Description
The compound “3-[(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranosyl)thio]propanoic acid” is a derivative of 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl . This versatile reagent is utilized in the development of novel pharmaceuticals targeting various diseases, including bacterial and viral infections, cancer, and inflammatory disorders .
Synthesis Analysis
The synthesis of this compound involves a reaction that represents a direct approach to obtain both α and β anomers, which can be isolated by chromatography column under gradient conditions (EtOAc/toluene) . A similar condensation of bromide 1 with 4-nitrophenyl 2-acetamido-2-deoxy-4,6-O-(4-methoxybenzylidene)-beta-D-glucopyranoside and 2-nitrophenyl 2-acetamido-2-deoxy-4,6-O-(4-methoxybenzylidene)-alpha-D-galactopyranoside produced two trisaccharide derivatives .Molecular Structure Analysis
The molecular structure of this compound is closely related to 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Azide . The molecular formula is C14H20N4O8 and the molecular weight is 372.33 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a condensation reaction of bromide 1 with 2-acetamido-1,6-anhydro-3-O-benzyl-2-deoxy-beta-D-glucopyranose in 1:1 benzene-nitromethane in the presence of mercuric cyanide, followed by O-deacetylation, column chromatography, and reacetylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are closely related to its structure. It has a molecular formula of C14H20N4O8 and a molecular weight of 372.33 g/mol . Further details about its physical and chemical properties are not available in the retrieved literature.Scientific Research Applications
Glycosylation Techniques
Research has demonstrated advanced glycosylation techniques using derivatives similar to the compound of interest, aiming at synthesizing complex glycosides. For instance, studies have utilized such derivatives as glycosyl donors in the synthesis of disaccharides, highlighting the importance of specific glycosylation conditions and the role of protecting groups in achieving desired selectivity and yields (Abbas & Matta, 1983).
Structural Analysis
Detailed structural analysis and conformation studies of glycosidic derivatives have been conducted to understand their three-dimensional arrangements, which is crucial for their biological functions. Techniques like X-ray crystallography and NMR spectroscopy have been employed to elucidate the structures of these complex molecules, providing insights into their potential interactions with biological receptors (Luger et al., 1983).
Synthesis of Glycopeptides
The compound and its derivatives have been used in the synthesis of glycopeptides, which are essential for developing therapeutic agents and vaccines. Efficient synthetic routes have been developed for glycopeptide building blocks, showcasing the compound's utility in synthesizing biologically relevant molecules (Winterfeld et al., 1999).
Mucin Mimics
Synthetic studies have also focused on creating mucin fragments and mimics, which are crucial for understanding mucosal immunity and developing mucosal vaccines. These studies demonstrate the utility of the compound in synthesizing complex carbohydrate structures that mimic natural glycoconjugates, contributing to the field of glycobiology and vaccine development (Thomas, Abbas, & Matta, 1988).
properties
IUPAC Name |
3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]sulfanylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO10S/c1-8(19)18-14-16(27-11(4)22)15(26-10(3)21)12(7-25-9(2)20)28-17(14)29-6-5-13(23)24/h12,14-17H,5-7H2,1-4H3,(H,18,19)(H,23,24)/t12-,14-,15+,16-,17+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLORUKFYOHVXSC-CMZRPVNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1SCCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1SCCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO10S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858336 |
Source
|
Record name | 3-[(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranosyl)thio]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
936026-72-1 |
Source
|
Record name | 3-[(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranosyl)thio]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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